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Compound of Interest

Compound Name: Dota-adibo

Cat. No.: B13859906

Get Quote

Introduction & Mechanistic Rationale
The conjugation of the DOTA chelator to biomolecules (antibodies, peptides, nanoparticles) is a

cornerstone of nuclear medicine, enabling labeling with radiometals like

Ga,

Lu, and

Cu.

Traditional amine-reactive chemistries (e.g., NHS-esters) often suffer from hydrolysis

competition and lack site-specificity. DOTA-ADIBO (Azadibenzocyclooctyne) leverages SPAAC

—a bioorthogonal, copper-free "click" reaction—to overcome these limitations. The strained

cyclooctyne ring of ADIBO possesses high potential energy, driving a rapid, specific reaction

with azides to form a stable triazole linkage without the need for cytotoxic copper catalysts.[1]

Key Advantages of DOTA-ADIBO SPAAC
Bioorthogonality: No interference with native biochemical functional groups (amines, thiols).
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Kinetics: Second-order rate constants (

) typically range from 0.3 to 1.0 M

s

, significantly faster than Staudinger ligation.

Stability: The resulting triazole bond is chemically inert and stable against physiological

hydrolysis and peptidases.

Experimental Workflow & Decision Matrix
The sequence of operations—whether to "Click then Label" or "Label then Click"—depends

largely on the thermal stability of your targeting biomolecule.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1:Strategic workflow selection based on biomolecule thermal stability. Path A is standard

for peptides; Path B (Pre-targeting/Prosthetic Group approach) is essential for antibodies to

prevent thermal denaturation during radiolabeling.

Detailed Protocol: SPAAC Conjugation (The "Click"
Reaction)
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This protocol describes the conjugation of DOTA-ADIBO to an Azide-functionalized

biomolecule.

Materials & Reagents

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Reaction Conditions
Stoichiometry:

Small Molecule/Peptide Targets: 1.0 : 1.1 (Azide : ADIBO) typically suffices.

Protein/Antibody Targets: 1.0 : 3.0–5.0 (Azide : ADIBO) molar excess of DOTA-ADIBO is

recommended to drive kinetics, as steric hindrance on the protein surface can reduce

reaction rates.

Concentration: Maintain reactants at >1 mg/mL (or >100 µM) if possible. SPAAC is second-

order; dilution drastically slows the reaction.

pH: 5.0 – 9.0 (Optimal: 7.4). ADIBO is stable in this range.[2]

Temperature: Room Temperature (20–25°C).

Step-by-Step Procedure
Preparation of Stock Solutions:
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Dissolve DOTA-ADIBO in anhydrous DMSO or DMF to a concentration of 10–50 mM.

Note: If the DOTA-ADIBO variant is water-soluble (e.g., sulfo-DBCO), it can be dissolved

directly in water/buffer, but fresh preparation is critical to avoid hydrolysis of the ester

linkage (if present).

Buffer Exchange (Critical):

Ensure the Azide-Target is in an azide-free buffer (PBS pH 7.4). Sodium azide (NaN

) acts as a competitor and will quench the DOTA-ADIBO. Use a spin desalting column
(e.g., PD-10 or Zeba Spin) to remove NaN

if necessary.

Reaction Setup:

Add the Azide-Target solution to a low-binding microcentrifuge tube.

Slowly add the calculated volume of DOTA-ADIBO stock while vortexing gently.

Solvent Tolerance: Ensure the final organic solvent (DMSO/DMF) concentration is ≤ 10-

20% (v/v) to prevent protein denaturation.

Incubation:

Incubate at Room Temperature (25°C) for 2 to 4 hours with gentle agitation (end-over-end

rotation).

Alternative: For temperature-sensitive proteins, incubate Overnight (12–16h) at 4°C.

Quenching (Optional but Recommended):

If using a large excess of DOTA-ADIBO, add Sodium Azide (10 mM final) or a small azide-

containing scavenger (e.g., 3-azidopropanol) and incubate for 15 mins to react with

remaining ADIBO. This prevents cross-reactivity during purification.

Post-Reaction Processing & QC
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Following conjugation, unreacted DOTA-ADIBO must be removed to prevent it from competing

for the radiometal in the subsequent labeling step.

Purification Methods
Proteins/Antibodies: Size Exclusion Chromatography (SEC) or Spin Desalting Columns

(MWCO 7K or 40K).

Goal: Remove free DOTA-ADIBO (MW < 1 kDa) from the Conjugate (MW > 150 kDa).

Peptides: Reverse-Phase HPLC (C18 column).

Gradient: Water/Acetonitrile + 0.1% TFA.

Note: The triazole product will typically elute later than the unconjugated azide-peptide due

to the added hydrophobicity of the ADIBO group.

Quality Control (QC)
Mass Spectrometry (ESI-MS/MALDI): Verify the mass shift.

.

UV-Vis Spectroscopy:

ADIBO has a characteristic absorbance at 309 nm (

).

The formation of the triazole results in the disappearance of this 309 nm peak (or a

significant shift/reduction). Monitoring the decrease in A309 is a kinetic probe for reaction

progress.

Radiolabeling Considerations (DOTA Specifics)
If following Path A (Click then Label), ensuring the stability of the ADIBO-triazole linkage during

radiolabeling is vital.

Standard Conditions (
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Ga/

Lu): 0.1 M Sodium Acetate, pH 4.5, 95°C, 10–15 mins.

Stability Warning: The ADIBO moiety is generally thermostable, but the triazole linkage

formed is extremely stable. However, prolonged exposure to low pH (< 3) at high

temperatures can degrade the amide linkers often found in DOTA-ADIBO constructs.

Recommendation: Maintain pH between 4.0 and 5.0. Do not use strong acids (HCl/TFA)

directly on the conjugate at high heat.

If following Path B (Label then Click):

Radiolabel the DOTA-ADIBO small molecule first (95°C, pH 4.5).

Purify the

Ga/

Lu-DOTA-ADIBO via a C18 Sep-Pak cartridge to remove free radiometal.

Perform the Click reaction with the Azide-Antibody at 37°C (faster than RT) for 30–60 mins to

minimize radioactive decay loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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